(1-Methoxyethyl)(trimethyl)silane
Description
(1-Methoxyethyl)(trimethyl)silane is an organosilicon compound characterized by a trimethylsilane group attached to a 1-methoxyethyl moiety. Organosilicon compounds like this are widely used in organic synthesis, catalysis, and materials science due to their stability, tunable reactivity, and hydrophobicity .
Properties
CAS No. |
113380-61-3 |
|---|---|
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
1-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-6(7-2)8(3,4)5/h6H,1-5H3 |
InChI Key |
YVFSHJYFKMBPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Allyltrimethylsilane and Derivatives
- Allyltrimethylsilane (parent compound): Used in silylative carbosilylation reactions. Derivatives like trimethyl(2-methylallyl)silane and trimethyl-(2-phenylallyl)silane exhibit enhanced regio- and stereoselectivity in reactions with ynamides, yielding products in 70–96% efficiency. These substitutions improve steric and electronic effects, enabling broader substrate compatibility .
Methoxy-Functionalized Silanes
- Trimethoxymethylsilane : Features three methoxy groups attached to silicon. It is used as a crosslinking agent in polymers, with a boiling point of 102–104°C and logP ~1.5 (estimated). Its reactivity stems from hydrolyzable methoxy groups .
- Silane, trimethyl(1-methylethoxy)- : Exhibits logP 2.246 and log10WS 0.42, indicating moderate hydrophobicity and water solubility. These properties are critical for applications in coatings or surfactants .
- Comparison : (1-Methoxyethyl)(trimethyl)silane likely has higher hydrophobicity (logP >2) than trimethoxymethylsilane but lower than trimethyl(1-methylethoxy)silane, affecting its suitability for solvent-based vs. aqueous systems.
Bulky Substituent-Bearing Silanes
- tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane : A sterically hindered silane used in protecting group chemistry. The tert-butyl group enhances thermal stability, while the methoxyethenyl moiety enables selective deprotection .
- {[(1E)-1-Methoxyprop-1-en-1-yl]oxy}(trimethyl)silane: Features a conjugated enol ether system, which may participate in cycloaddition or isomerization reactions .
- Comparison: The 1-methoxyethyl group in the target compound offers less steric hindrance than tert-butyl derivatives but more flexibility than rigid enol ethers, balancing reactivity and stability.
Physicochemical and Functional Data Table
Key Research Findings
- Reactivity : Bulky substituents (e.g., phenyl, tert-butyl) enhance regioselectivity in catalytic reactions but may reduce reaction rates due to steric effects .
- Biological Activity : Silanes with electron-withdrawing groups (e.g., CF₃) outperform TMS in fungicidal activity, but TMS remains valuable for cost-effectiveness .
- Stability : Methoxy groups improve hydrolytic stability compared to chlorosilanes, making them preferable in moisture-sensitive applications .
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